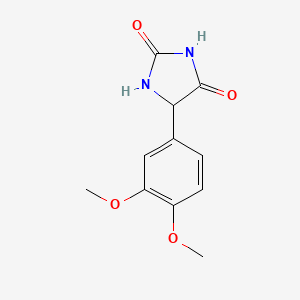

5-(3,4-Dimethoxyphenyl)hydantoin

Description

Overview of Hydantoin (B18101) Heterocycles in Academic Research

Hydantoins, also known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds containing a reactive cyclic ureide structure. This structural motif has long been a subject of intense academic and industrial research due to its versatile chemical reactivity and broad spectrum of biological activities. nih.govdntb.gov.ua The hydantoin core possesses four positions that can be readily derivatized, allowing for the generation of vast and structurally diverse molecular libraries. nih.govacs.org This "privileged scaffold" is found in numerous synthetic drugs and natural products, highlighting its importance in medicinal chemistry. nih.gov

The synthesis of hydantoins is well-established, with the Bucherer-Bergs reaction being one of the most common and efficient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubmdpi.com This multicomponent reaction typically involves the treatment of a ketone or aldehyde with an alkali cyanide and ammonium (B1175870) carbonate. encyclopedia.pubmdpi.com Other synthetic routes include the reaction of α-amino acids with isocyanates, and the condensation of glyoxals with ureas. nih.govresearchgate.net

The research interest in hydantoins is underscored by the significant number of publications and patents that continue to emerge, exploring both novel synthetic methodologies and medicinal applications. nih.gov These applications span a wide range of therapeutic areas, including their use as anticonvulsants, antitumor agents, and antiviral compounds. semanticscholar.orgresearchgate.net

Significance of the 3,4-Dimethoxyphenyl Moiety in Chemical Research

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural feature in many biologically active molecules. This moiety, derived from veratraldehyde, is often incorporated into larger molecular frameworks to modulate their physicochemical and biological properties. The two methoxy (B1213986) groups on the phenyl ring can influence factors such as solubility, lipophilicity, and metabolic stability.

Research Trajectory and Unexplored Avenues for 5-(3,4-Dimethoxyphenyl)hydantoin Studies

The synthesis of a related compound, 5-(3',4'-Dimethoxybenzal)hydantoin, has been reported through the refluxing of veratraldehyde and hydantoin in the presence of sodium acetate (B1210297) and glacial acetic acid. prepchem.com However, detailed investigations into the specific biological activities and potential applications of this compound itself appear to be limited in the publicly available scientific literature.

While the parent hydantoin scaffold and the 3,4-dimethoxyphenyl moiety have been extensively studied individually, the research trajectory for their combined entity, this compound, remains largely uncharted. Future research could focus on several key areas:

Systematic Biological Screening: A comprehensive evaluation of the compound's activity across a range of biological targets would be a crucial first step. This could include screening for anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties, given the known activities of related compounds.

Structural Biology Studies: Elucidating the three-dimensional structure of this compound, potentially in complex with a biological target, could provide valuable insights into its mechanism of action and guide the design of more potent and selective derivatives.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives, with modifications at the N1 and N3 positions of the hydantoin ring, could establish clear structure-activity relationships. This would be instrumental in optimizing the compound for a specific therapeutic purpose.

In essence, while the foundational chemical knowledge for understanding this compound exists, dedicated research is required to unlock its full scientific and potentially therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74038-69-0 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |

InChI Key |

DAQRVONEYVCTSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 5 3,4 Dimethoxyphenyl Hydantoin

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of 5-(3,4-Dimethoxyphenyl)hydantoin at the atomic and molecular levels. These methods allow for the precise calculation of electronic structure, geometry, and other molecular attributes.

Density Functional Theory (DFT) Studies of Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic and geometric characteristics of molecules like this compound. nih.govnih.gov DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. The optimization of the molecular geometry in the gas phase is a standard procedure in these calculations. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules, including hydantoin (B18101) derivatives, is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional coupled with the 6-31+G(d,p) basis set. uomphysics.netresearchgate.net The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange and correlation effects.

The 6-31+G(d,p) basis set is a split-valence basis set that provides a flexible description of the molecular orbitals. The inclusion of diffuse functions ("+") is important for describing anions and molecules with lone pairs, while polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds. whiterose.ac.uk For more refined calculations, larger basis sets such as 6-311++G(d,p) may be utilized to achieve higher accuracy in the computed geometrical parameters and electronic properties. nih.govpreprints.org

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Hydantoin Derivatives

| Functional | Basis Set | Key Features |

| B3LYP | 6-31+G(d,p) | A hybrid functional that offers a good balance of accuracy and computational efficiency. The basis set includes diffuse and polarization functions for improved accuracy. uomphysics.netresearchgate.net |

| B3LYP | 6-311++G(d,p) | Provides a more extensive basis set for higher accuracy in geometry optimization and electronic property calculations. nih.govpreprints.org |

| PBE1PBE | 6-31G(d,p) | Another hybrid functional used for comparative studies, often showing strong correlation with experimental spectroscopic data. ptchm.pl |

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. youtube.comresearchgate.net By mapping the PES, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds, conformational analysis is crucial for understanding its behavior.

The analysis of the PES helps in determining the most stable conformer, which is the geometry with the lowest potential energy. youtube.com This information is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. Computational methods can systematically explore the conformational space by rotating the single bonds and calculating the energy of each resulting structure.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.comyoutube.com Within this theory, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. youtube.comtaylorandfrancis.com

The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. nih.gov Conversely, the energy of the LUMO is associated with the molecule's ability to accept electrons, acting as an electrophile. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. uomphysics.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Chemical Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency of the molecule to donate electrons. A higher EHOMO suggests a better electron donor. taylorandfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency of the molecule to accept electrons. A lower ELUMO suggests a better electron acceptor. taylorandfrancis.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability. uomphysics.netresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In the context of medicinal chemistry, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. nih.govnih.gov

These studies are crucial for understanding the potential biological activity of the compound and for the rational design of new drugs. impactfactor.org The process involves placing the ligand in various orientations and conformations within the protein's active site and calculating a "docking score" that estimates the binding affinity. nih.gov A lower docking score generally indicates a more favorable binding interaction. Molecular docking simulations can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. mdpi.com For hydantoin derivatives, docking studies have been employed to investigate their interactions with various enzymes and receptors, providing insights into their mechanisms of action. nih.govnih.gov

Prediction of Binding Affinities with Biological Targets (e.g., Serotonin Receptors, GPCRs, Enzymes)

Computational studies are pivotal in predicting the binding affinities of hydantoin derivatives with various biological targets. Molecular docking and other simulation techniques are employed to estimate the strength of the interaction between a ligand, such as a hydantoin derivative, and a receptor.

Serotonin Receptors: The hydantoin scaffold is a key feature in compounds designed as agents for serotonin receptors (5-HTRs), which are implicated in numerous neurological processes nih.gov. Computational studies on 5-arylhydantoin derivatives have successfully identified compounds with potent affinity and selectivity for the 5-HT7 receptor ebi.ac.uknih.gov. These studies utilize molecular modeling, including pharmacophore and structure-based approaches, to predict how structural modifications influence binding affinity (Ki) values ebi.ac.uknih.gov. For instance, research has shown that mono-phenyl substituents on both the hydantoin and an associated piperazine moiety are more favorable for 5-HT7R affinity than di-phenyl ones ebi.ac.uknih.gov. Similarly, derivatives of 5-methyl-5-phenyl-hydantoin have been investigated as antagonists for the 5-HT2A receptor, a target for antiplatelet therapy researchgate.net.

G-Protein Coupled Receptors (GPCRs): As a major class of drug targets, GPCRs are frequently investigated in computational studies nih.govnih.gov. The α1-adrenoceptors, a type of GPCR, have been the subject of docking studies with 5,5-dimethylhydantoin derivatives nih.gov. These in silico methods, combined with in vitro assays, have helped identify derivatives with high affinity (Ki < 127.9 nM) for the α1-adrenoceptor nih.gov. Such studies are crucial for designing ligands with desired selectivity for specific GPCR subtypes, which can lead to more effective therapeutic agents with fewer side effects nih.gov. The Smoothened (SMO) receptor, another GPCR, has also been studied, with structure-activity relationship (SAR) analyses revealing that the hydantoin core is critical for tight binding nih.govresearchgate.net.

Enzymes: Hydantoin derivatives have been computationally evaluated as inhibitors of various enzymes. Docking simulations have been used to study the interaction of 5-(substituted benzylidene)hydantoin derivatives with tyrosinase, an enzyme involved in melanin production nih.gov. These simulations predicted that a specific derivative interacts strongly with mushroom tyrosinase residues, acting as a competitive inhibitor nih.gov. Similar computational approaches have been applied to identify hydantoin-based inhibitors for Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis researchgate.net. In another study, the inhibitory potential of N-alkylated phenytoin (B1677684) derivatives against cholesterol oxidase was estimated by investigating their binding affinity within the enzyme's active site preprints.org.

Analysis of Ligand-Receptor Interaction Profiles (e.g., Hydrogen Bonds, Electrostatic Interactions)

Understanding the specific interactions between a ligand and its receptor is fundamental to rational drug design. Computational methods allow for a detailed analysis of these interaction profiles.

Hydrogen Bonds: Hydrogen bonds are critical for the stability of ligand-receptor complexes. In studies of hydantoin derivatives, the two NH functional groups within the hydantoin ring can act as hydrogen bond donors, while the two carbonyl groups can serve as acceptors, enhancing structural stability and biological activity. Molecular docking studies of 5,5-dimethylhydantoin derivatives with α1-adrenoceptors have visualized the specific ligand-protein interactions, including hydrogen bonds nih.gov. Similarly, simulations of androgen receptor antagonists based on the hydantoin structure show crucial hydrogen bonds being formed with key amino acid residues like GLN711 and TRP741, often mediated by a water molecule mdpi.com. For enzyme inhibitors, docking of a 5-(substituted benzylidene)hydantoin into the tyrosinase active site confirmed strong interactions, which are fundamental to its inhibitory mechanism nih.gov.

Electrostatic and Hydrophobic Interactions: Beyond hydrogen bonds, other non-covalent interactions play a significant role. For instance, in the binding of hydantoin-cored ligands to the Smoothened receptor, hydrophobic interactions within a specific crevice are crucial researchgate.net. The analysis of halogen substitutions on the phenyl rings of these ligands revealed that while weak halogen bonds could be formed, the hydrophobic effect appeared to play a more dominant role in enhancing binding affinity nih.govresearchgate.net. For serotonin receptor ligands, π-π interactions between the aromatic rings of the ligand and receptor residues like Phe764 in the androgen receptor are also observed in docking simulations mdpi.com. These detailed interaction analyses provide a structural basis for the observed binding affinities and guide the optimization of lead compounds.

In Silico Modeling of Molecular Properties and Interactions

In silico modeling extends beyond ligand-receptor interactions to encompass the prediction of a molecule's intrinsic properties and its potential biological activity through quantitative relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydantoin Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For hydantoin derivatives, QSAR models have been developed for various therapeutic applications.

One prominent area is in the development of anticonvulsant drugs. QSAR analyses have been performed on large sets of hydantoin derivatives to model their anticonvulsant activity acs.orgsemanticscholar.org. In these studies, numerical descriptors encoding topological, geometric, electronic, and thermodynamic properties of the molecules are generated. Algorithms, such as genetic algorithms (GA), are then used to select subsets of these descriptors that best correlate with the observed biological activity, for example, the maximal electroshock (MES) ED50 values acs.orgsemanticscholar.org.

QSAR models have also been applied to hydantoin-based androgen receptor modulators to explore the relationship between molecular structures and their binding abilities nih.gov. Using techniques like multiple linear regression (MLR), models with high reliability and predictive power have been developed, which can be used to estimate the binding affinities of new, unsynthesized molecules nih.gov. Furthermore, 2D-QSAR modeling has been employed to identify novel hydantoin derivatives as potential inhibitors of the prolyl hydroxylase enzyme, a target for Alzheimer's disease therapeutics tandfonline.com. These models help in screening large compound databases to prioritize candidates for further investigation tandfonline.com.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers for FTIR, Raman)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations can provide valuable information that complements experimental data.

For hydantoin derivatives, DFT calculations have been used to optimize molecular geometries and simulate spectroscopic data preprints.orgnih.gov. For example, studies on N-alkylated phenytoin derivatives have shown that DFT calculations can accurately reproduce the geometrical parameters obtained from X-ray crystallography preprints.org. These optimized structures are then used to calculate various spectroscopic parameters.

Theoretical calculations can predict vibrational wavenumbers, which correspond to the peaks observed in Fourier-transform infrared (FTIR) and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can confidently assign specific vibrational modes to the observed absorption bands preprints.org. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach nih.gov. The simulated NMR spectra can be compared with experimental data to confirm the chemical structure of the synthesized compounds preprints.orgnih.gov. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption spectra nih.gov.

Predictive ADMET Methodologies (excluding specific results)

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties rowansci.combhsai.org. In silico ADMET prediction methodologies allow for the early assessment of these properties, helping to reduce late-stage failures in drug development.

For hydantoin derivatives, various in silico tools and methodologies are employed. Web-based platforms like SwissADME are commonly used to compute a range of physicochemical and pharmacokinetic parameters from the molecular structure researchgate.nettheaspd.com. These tools implement established models to predict properties relevant to bioavailability, such as gastrointestinal absorption and blood-brain barrier permeation researchgate.nettheaspd.com. The methodologies often rely on calculating molecular descriptors like molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) and applying established rules, such as Lipinski's rule of five, to assess "drug-likeness" researchgate.netnih.gov.

Water Solubility: The aqueous solubility of a drug is a critical factor affecting its absorption. In silico methodologies for predicting solubility often involve QSAR models that correlate structural features with experimental solubility data. These models can be based on topological descriptors, quantum chemical parameters, or fragment contributions. Web servers like PreADMET provide predictions for aqueous solubility (logS) as part of their ADMET profiling service bmdrc.org.

Membrane Permeability: A drug's ability to pass through biological membranes, such as the intestinal epithelium or the blood-brain barrier, is essential for its action. Computational methodologies to assess this include both physics-based and empirical models. QSAR models are frequently developed to predict permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability nih.govnih.gov. These models use calculated molecular descriptors to estimate a compound's ability to passively diffuse across a lipid membrane nih.gov. For instance, a QSAR model can be built using a dataset of compounds with known PAMPA values to predict the permeability of new molecules, thereby enabling a high-throughput virtual screening of their likely gastrointestinal absorption nih.gov.

Advanced Analytical Characterization Methodologies in Hydantoin Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in determining the intricate three-dimensional structure of molecules. For 5-(3,4-Dimethoxyphenyl)hydantoin, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide critical data on the connectivity and environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. By analyzing the magnetic properties of these nuclei, researchers can deduce the molecular structure.

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of organic compounds. bas.bg In the context of hydantoin (B18101) research, these methods provide essential information about the chemical shifts and coupling constants of the hydrogen and carbon atoms within the molecule.

For substituted hydantoins, the chemical shifts in the ¹³C NMR spectrum can reveal the presence of key functional groups. For instance, carbonyl carbons (C=O) in the hydantoin ring typically appear at high chemical shifts, often between δC 155 ppm and 175 ppm. bas.bg The spiro-carbon, if present, and other carbons within the molecular framework also exhibit characteristic chemical shifts. bas.bg

In ¹H NMR, the protons attached to the aromatic ring and the hydantoin moiety will have distinct signals. The chemical shifts and splitting patterns of these signals provide information about their electronic environment and neighboring protons. For example, protons in NH groups of the hydantoin ring often appear as singlet peaks at specific chemical shifts. bas.bg

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Hydantoins

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹³C | Carbonyl (C=O) | 155 - 175 |

| ¹³C | Spiro-carbon | ~72 - 74 |

| ¹H | NH (Hydantoin Ring) | ~8.6 - 11.3 |

Note: The exact chemical shifts for this compound would require specific experimental data, but these ranges from related compounds provide a general reference.

To gain a more comprehensive understanding of the molecular structure, two-dimensional (2D) NMR techniques are employed. bas.bgyoutube.com These experiments provide correlation data between different nuclei, helping to piece together the complete connectivity of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu It is invaluable for tracing out the spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, showing correlations between a proton and all other protons in the same coupled network.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. columbia.edu This is a highly sensitive method for assigning carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. columbia.edu This powerful technique helps to connect different fragments of the molecule and is essential for assigning quaternary carbons. columbia.edu

For a compound like this compound, HMBC would be instrumental in confirming the connection between the dimethoxyphenyl ring and the hydantoin moiety. For instance, correlations would be expected between the proton at position 5 of the hydantoin ring and the carbons of the aromatic ring.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the loss of the methoxy (B1213986) groups or cleavage of the hydantoin ring would produce characteristic fragment ions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that separates compounds in a mixture before they are introduced into the mass spectrometer. nih.gov This is particularly useful for analyzing complex samples and for pharmacokinetic studies. nih.govnih.gov In the positive ion mode, compounds are often detected as their protonated molecules [M+H]⁺. nih.gov

Table 2: Predicted Mass Spectrometry Data for a Related Compound, 5,5-bis(3,4-dimethoxyphenyl)hydantoin

| Adduct | m/z |

| [M+H]⁺ | 373.13942 |

| [M+Na]⁺ | 395.12136 |

| [M-H]⁻ | 371.12486 |

| [M+NH₄]⁺ | 390.16596 |

| [M+K]⁺ | 411.09530 |

Source: PubChemLite. uni.lu This data for a structurally similar compound illustrates the types of ions that can be observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups.

For this compound, the IR and Raman spectra would show characteristic bands for the following functional groups:

N-H stretching: In the hydantoin ring, the N-H bonds will exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹.

C=O stretching: The two carbonyl groups in the hydantoin ring will have strong, distinct stretching bands in the region of 1650-1800 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

C-O stretching: The methoxy groups on the phenyl ring will show C-O stretching vibrations, usually around 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretching: The aromatic ring will have characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into molecular symmetry and intermolecular interactions. researchgate.net

Matrix isolation is a technique where molecules are trapped in a solid, inert matrix (such as argon or nitrogen) at very low temperatures. This minimizes intermolecular interactions and results in much sharper spectral bands, allowing for a more detailed analysis of the vibrational modes of the isolated molecule. While specific studies on this compound using this technique were not found, it is a powerful method for studying the intrinsic properties of molecules and their stable conformers.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Determining the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques that provide information about the three-dimensional arrangement of atoms in a chiral molecule.

While specific studies applying ECD and VCD to this compound are not extensively documented in the provided search results, the principles of these techniques are broadly applicable to chiral hydantoin derivatives. For instance, the absolute configuration of peperomin-type secolignans has been unambiguously determined using VCD spectroscopy in conjunction with density functional theory (DFT) calculations. rsc.org This approach, which compares experimentally obtained spectra with theoretically calculated spectra for different stereoisomers, is a definitive method for assigning absolute stereochemistry. rsc.org Similarly, a combination of VCD and ECD measurements with theoretical calculations has been successfully used to establish the absolute configuration of 1,3,5-triphenyl-4,5-dihydropyrazole enantiomers. csic.es This combined approach leverages the complementary nature of ECD, which probes electronic transitions, and VCD, which investigates vibrational transitions, to provide a more robust assignment of absolute configuration.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. For hydantoin derivatives, various chromatographic techniques are employed to address specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of compounds and for their quantitative determination in various matrices. In the context of hydantoin research, HPLC methods are developed and validated to ensure the accuracy and reliability of the analytical results.

The following table summarizes typical parameters for HPLC analysis of hydantoin derivatives:

| Parameter | Typical Value/Condition |

| Column | Octadecylsilanized silica (B1680970) (C18) |

| Mobile Phase | Acetonitrile/water or Methanol/water mixtures |

| Detector | UV-Vis |

| Flow Rate | 1.0 mL/min |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high efficiency and reduced analysis times compared to HPLC. SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often modified with a small amount of an organic solvent like an alcohol.

A study on the enantioseparation of chiral 3,5-disubstituted hydantoins demonstrated the effectiveness of SFC using a mobile phase of supercritical carbon dioxide and alcohol (80/20, v/v). mdpi.com The study found that immobilized polysaccharide-based chiral stationary phases were effective for the chiral recognition of these compounds. mdpi.com The choice of the chiral stationary phase and the mobile phase composition are critical factors in achieving successful enantioseparation in SFC.

The heart of chiral chromatography lies in the use of Chiral Stationary Phases (CSPs). These are stationary phases that are themselves chiral and can thus interact differently with the two enantiomers of a chiral analyte, leading to their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have proven to be very effective for the resolution of a broad range of chiral compounds, including hydantoins. mdpi.comucl.ac.benih.gov

The enantioseparation of new chiral hydantoin derivatives was successfully achieved using three different polysaccharide-type CSPs: cellulose tris-(4-methylbenzoate) (Chiralcel OJ), cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD), and amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD). ucl.ac.be This study highlighted that the structure of the analyte, particularly the presence of bulky, electron-rich substituents at the C5 position of the hydantoin ring, favors stereoselective interactions. ucl.ac.be The choice of the CSP is crucial, and often a screening of different CSPs is necessary to find the optimal conditions for a particular separation. The interactions responsible for chiral recognition on these CSPs include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric effects. mdpi.com

The following table provides examples of Chiral Stationary Phases used for the separation of hydantoin derivatives:

| Chiral Stationary Phase | Base Polymer | Derivative |

| Chiralcel OJ | Cellulose | tris-(4-methylbenzoate) |

| Chiralcel OD | Cellulose | tris-(3,5-dimethylphenylcarbamate) |

| Chiralpak AD | Amylose | tris-(3,5-dimethylphenylcarbamate) |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a molecule reveals crucial information about its solid-state conformation and the non-covalent interactions that govern its packing. For hydantoin derivatives, hydrogen bonding is a key intermolecular interaction that plays a significant role in the formation of their crystal structures. smolecule.com

While a specific crystal structure for this compound was not found in the provided search results, studies on related hydantoin compounds provide valuable insights. For example, the crystal structure of 3-allyl-5,5-dimethylhydantoin (B8811232) revealed that the molecules form dimers through intermolecular hydrogen bonds. researchgate.net Similarly, an analysis of the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed the presence of various hydrogen bonding contacts, including N–H···O=C, N–H···OMe, and N–H···S. mdpi.comresearchgate.net The study of different crystalline forms (polymorphs) of a compound can provide a deeper understanding of the preferred intermolecular interactions. mdpi.com These interactions are fundamental to crystal engineering, which aims to design and synthesize new crystalline materials with desired properties.

The analysis of intermolecular interactions is crucial for understanding the physical properties of a compound, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the forces that govern its three-dimensional packing. The analysis generates a unique surface for each molecule, where the distance from the surface to the nearest nucleus in a neighboring molecule is color-coded, revealing the nature and relative strength of the intermolecular contacts.

A comprehensive search of the current scientific literature and crystallographic databases did not yield a specific study performing Hirshfeld surface analysis on the compound This compound . Consequently, detailed research findings and specific data tables quantifying the percentage contributions of various intermolecular interactions to its crystal packing are not available at this time.

To illustrate the type of data that would be generated from such an analysis, a hypothetical data table is presented below. This table is based on typical intermolecular interactions observed in related hydantoin and dimethoxyphenyl-containing compounds and serves as an example of what a Hirshfeld surface analysis would reveal.

Hypothetical Research Findings:

A hypothetical Hirshfeld surface analysis of This compound would likely reveal a complex network of intermolecular interactions. The hydantoin ring is capable of forming strong hydrogen bonds through its N-H and C=O groups, which typically play a dominant role in the crystal packing of such compounds. The dimethoxyphenyl moiety would contribute through weaker C-H···O and C-H···π interactions, as well as van der Waals forces. The percentage contributions of these interactions would be quantified by decomposing the Hirshfeld surface into a two-dimensional "fingerprint" plot.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound

| Intermolecular Contact | Contribution (%) |

| O···H/H···O | 35.5 |

| H···H | 30.2 |

| C···H/H···C | 20.8 |

| C···C | 5.5 |

| N···H/H···N | 4.0 |

| O···C/C···O | 2.5 |

| Other | 1.5 |

Reactivity and Chemical Transformations of this compound

The chemical behavior of this compound is characterized by the reactivity of its two primary structural components: the hydantoin ring and the 3,4-dimethoxyphenyl substituent. The interplay of these groups dictates the molecule's susceptibility to various transformations, including ring-opening hydrolysis, reactions on the aromatic ring, and stereoselective enzymatic conversions.

Mechanistic Insights into the Biological Activity of Hydantoin Derivatives in Vitro and Preclinical Studies

Exploration of Antiviral Mechanisms of Action

There is no available research that specifically investigates the antiviral mechanisms of 5-(3,4-Dimethoxyphenyl)hydantoin.

Inhibition of Viral RNA Synthesis

No studies were found that describe the effect of this compound on viral RNA synthesis.

Impact on Viral Morphogenesis and Assembly

No studies were found that describe the impact of this compound on viral morphogenesis and assembly.

Enzyme Inhibition Studies

Inhibitory Activity against Enzymes Involved in Disease Pathways (e.g., human aldose reductase, leucocyte elastase, TOP1)

No specific data on the inhibitory activity of this compound against human aldose reductase, leukocyte elastase, or topoisomerase I (TOP1) is present in the available scientific literature. While other hydantoin (B18101) derivatives have been explored as inhibitors for some of these enzymes, no such information exists for the 3,4-dimethoxyphenyl substituted version.

Antimicrobial Activity Research (In Vitro)

Enhancement of Antibiotic Efficacy Against Multidrug-Resistant Bacterial Strains (e.g., Enterobacter aerogenes)

There is no documented research on the ability of this compound to enhance antibiotic efficacy against multidrug-resistant bacterial strains, including Enterobacter aerogenes.

Activity Against Specific Bacterial and Fungal Strains

While research specifically detailing the antimicrobial spectrum of this compound is limited, broader studies on 5-substituted hydantoin derivatives have demonstrated their potential as antimicrobial agents. These studies provide a foundational understanding of the structural features that may contribute to the antibacterial and antifungal activity of this class of compounds.

In vitro studies have shown that certain 5-substituted hydantoins exhibit activity against a range of bacterial and fungal pathogens. For instance, novel imidazolidine-2,4-dione compounds have been found to be active against Escherichia coli, Aspergillus niger, Mycobacterium tuberculosis, and Staphylococcus aureus. nih.gov In one study, a synthesized sample, designated 3a, demonstrated a zone of inhibition of 17mm against E. coli at a concentration of 1000 µg, compared to the positive control, Ciprofloxacin, which showed a 23.67 mm zone of inhibition at a 10 µg dose. nih.gov Another sample, 3b, showed a 6mm zone of inhibition under the same conditions. nih.gov

The structural modifications on the hydantoin ring play a crucial role in determining the antimicrobial efficacy. For example, the introduction of a 2,6-dichlorophenyl ring at the N-3 position of the hydantoin nucleus has been shown to significantly enhance antibacterial activity against both Escherichia coli and Staphylococcus aureus. ijres.org

The mechanisms underlying the antimicrobial action of hydantoin derivatives are believed to involve the disruption of essential cellular processes in bacteria and fungi. However, specific mechanistic studies on this compound are not yet available in the reviewed literature.

Table 1: In Vitro Antibacterial and Antifungal Activity of Selected 5-Substituted Hydantoins

| Test Organism | Compound | Concentration (µg) | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin 10µg) Zone of Inhibition (mm) |

| E. coli | Sample 3a | 1000 | 17 | 23.67 |

| E. coli | Sample 3b | 1000 | 6 | 22.33 |

| A. niger | Sample 3a | - | Active | - |

| M. tuberculosis | Sample 3a | - | Active | - |

| S. aureus | Sample 3a | - | Active | - |

| A. niger | Sample 3b | - | Active | - |

| M. tuberculosis | Sample 3b | - | Active | - |

| S. aureus | Sample 3b | - | Active | - |

Data derived from a study on 5-substituted hydantoins. nih.gov '-' indicates data not specified in the source.

Antitussive Effect Mechanisms (Preclinical Models)

Preclinical studies have provided evidence for the significant antitussive (cough-suppressing) effects of certain hydantoin derivatives. Research involving ammonia-induced cough in mice has demonstrated the potential of these compounds in mitigating the cough reflex.

A study by Zhang and colleagues in 2013 reported the synthesis and evaluation of new hydantoin compounds for their antitussive activity. While the specific structure of this compound was not explicitly detailed as one of the tested compounds in the available abstract, the study highlighted that several target compounds, identified as 6a, 6c, 6d, 6e, and 15i, exhibited significant antitussive effects in the ammonia-induced cough model in mice. nih.gov This suggests that the hydantoin scaffold is a promising template for the development of novel antitussive agents.

The precise mechanism of action for the antitussive effects of hydantoin derivatives is not fully elucidated but is thought to involve the central nervous system. The cough reflex is a complex process coordinated by a "cough center" in the brainstem. webmd.com Antitussive drugs can act centrally by elevating the threshold for cough induction or peripherally by reducing the activity of sensory nerves in the airways. dokumen.pub Given the structural similarities of some hydantoin derivatives to known centrally acting agents, it is plausible that their antitussive effects are mediated through interactions with neuronal pathways in the brain that control coughing. However, further research is required to pinpoint the specific molecular targets and signaling pathways involved in the antitussive action of this compound and related compounds.

Applications and Research Directions of Hydantoin Derivatives in Chemical Sciences Excluding Clinical

Precursors in the Synthesis of Natural and Nonnatural Alpha-Amino Acids

Hydantoin (B18101) derivatives, particularly those substituted at the C-5 position, are well-established and crucial precursors in the synthesis of α-amino acids. nih.govnih.gov This relationship is foundational, stemming from classical organic reactions like the Urech hydantoin synthesis, where an amino acid is treated with potassium cyanate (B1221674) to form a hydantoin. researchgate.net The reverse of this process, the hydrolysis of a 5-substituted hydantoin, provides a reliable route to the corresponding α-amino acid. enamine.net

This methodology is not limited to naturally occurring amino acids. It is a powerful tool for accessing non-natural or "unnatural" α-amino acids, which are vital building blocks in medicinal chemistry and materials science. nih.govenamine.net The general synthetic pathway involves the hydrolysis of the hydantoin ring under acidic or basic conditions to yield the desired amino acid.

Based on this established chemical principle, 5-(3,4-Dimethoxyphenyl)hydantoin serves as a direct and valuable precursor to the non-natural α-amino acid 3,4-dimethoxyphenylglycine . The synthesis would proceed via the hydrolysis of the imidazolidine-2,4-dione ring of the parent hydantoin.

| 5-Substituted Hydantoin Precursor | Resulting α-Amino Acid | Significance |

|---|---|---|

| This compound | 3,4-Dimethoxyphenylglycine | Precursor for a non-natural amino acid. |

| 5-Methylhydantoin | Alanine | Synthesis of a natural amino acid. researchgate.net |

| 5-Benzylhydantoin | Phenylalanine | Synthesis of a natural amino acid. researchgate.net |

Applications in Agrochemical Research

The hydantoin scaffold is present in several compounds developed for agricultural applications, demonstrating both herbicidal and fungicidal activities. thieme-connect.comnih.gov The structural diversity of hydantoin derivatives allows for the fine-tuning of their biological activity against various plant pathogens and weeds.

Research into hydantoin derivatives has yielded compounds with significant agrochemical potential. For instance, Hydantocidin, a naturally occurring spiro-hydantoin from Streptomyces hygroscopicus, exhibits potent, non-selective herbicidal activity against a wide range of weeds. nih.gov

In the realm of synthetic fungicides, the derivative Iprodione is a well-known commercial product that contains the hydantoin group and is used to control a variety of fungal diseases on crops. nih.gov More recent research has focused on developing novel hydantoin-based compounds with improved efficacy. A study on hydantoin cyclohexyl sulfonamide derivatives revealed potent inhibitory activity against several plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov In some cases, the synthesized compounds showed efficacy comparable or superior to existing commercial fungicides like iprodione. nih.gov Other studies have explored 5-arylidene derivatives of hydantoin for their antimycobacterial and antifungal properties. nih.govresearchgate.net

While the broader class of hydantoins has shown clear utility in agrochemical research, specific studies detailing the herbicidal or fungicidal properties of This compound are not prominent in the reviewed literature. However, the known bioactivity of other 5-aryl substituted hydantoins suggests that this compound could be a candidate for screening in agrochemical discovery programs.

| Compound/Derivative Class | Application | Target Organism(s) | Reference |

|---|---|---|---|

| Hydantocidin | Herbicide | Monocotyledonous and dicotyledonous weeds | nih.gov |

| Iprodione | Fungicide | Broad-spectrum fungal pathogens | nih.gov |

| Hydantoin Cyclohexyl Sulfonamides | Fungicide | Botrytis cinerea, Sclerotinia sclerotiorum | nih.gov |

| 5-Arylidene Hydantoins | Antifungal | Cryptococcus neoformans, Dermatophytes | nih.govresearchgate.net |

Use in Materials Science

The rigid, heterocyclic structure of the hydantoin core, combined with its capacity for hydrogen bonding, makes it a useful component in materials science, particularly in the development of specialty polymers and resins. researchgate.netgoogle.com

Hydantoin derivatives are employed in the synthesis of polymers with specific functional properties. A notable application is the creation of hydantoin epoxy resins. researchgate.net These materials are synthesized by reacting a hydantoin compound, such as 5,5-dimethylhydantoin, with epichlorohydrin. The resulting epoxy resins maintain the performance characteristics of conventional epoxies but gain enhanced thermal stability, weather resistance, and electrical insulation properties due to the incorporation of the heterocyclic hydantoin ring. researchgate.net

Furthermore, hydantoin derivatives like 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) are used as preservatives and antimicrobial agents in a variety of industrial products, including metalworking fluids (lubricants) and textile processing. nih.gov In textile applications, hydantoin-based finishing agents can be grafted onto fabrics to impart durable and rechargeable antibacterial properties. google.com For instance, 3-allyl-5,5-dimethylhydantoin (B8811232) is used in antibacterial finishing for cellulose (B213188) fabrics. google.com

Specific research on the incorporation of This compound into resins, lubricants, or textile softeners has not been identified. However, its structure is amenable to the types of polymerization and grafting reactions used with other hydantoin derivatives, suggesting its potential as a monomer for creating novel functional materials.

Role in Synthetic Chemistry Methodologies

The hydantoin ring is considered a "privileged scaffold" in chemistry. researchgate.netnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable starting points for developing new compounds. This versatility also makes them ideal for use in modern synthetic methodologies aimed at rapidly creating large numbers of diverse molecules.

Combinatorial chemistry is a powerful strategy for drug discovery and materials science that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. The hydantoin scaffold is exceptionally well-suited for this approach because it has multiple positions (N-1, N-3, and C-5) where different chemical groups can be introduced. nih.govresearchgate.net

The ease of substitution allows for the creation of vast and diverse hydantoin-based libraries. nih.gov Researchers have developed efficient solid-phase and solution-phase methods to synthesize these libraries, enabling the exploration of a wide chemical space to find compounds with desired properties. researchgate.netnih.gov The ability to systematically vary the substituents on the hydantoin ring is crucial for optimizing the function of the final molecules. nih.gov

As a 5-substituted hydantoin, This compound represents a key building block for such combinatorial approaches. The dimethoxyphenyl group provides a fixed anchor, while the N-1 and N-3 positions remain available for further derivatization, allowing it to serve as a template for generating libraries of 1,5- and 1,3,5-substituted hydantoins.

Development of Multicomponent Reaction Methodologies

The synthesis of hydantoin derivatives has been a significant area of focus in organic chemistry due to their diverse biological activities. Multicomponent reactions (MCRs) have emerged as powerful tools in this field, offering efficient and atom-economical routes to complex molecular scaffolds from simple starting materials. rsc.org MCRs, by combining three or more reactants in a single synthetic operation, provide rapid access to a wide array of substituted hydantoins, which would otherwise require lengthy and laborious multi-step syntheses. nih.gov

One of the most prominent MCRs for the synthesis of hydantoin-related structures is the Biginelli reaction. organic-chemistry.org This acid-catalyzed three-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. While not directly yielding hydantoins, the Biginelli reaction provides a foundational methodology for the one-pot synthesis of heterocyclic compounds with structural similarities to hydantoins, and its principles have been adapted for the synthesis of various heterocyclic libraries. organic-chemistry.org

More directly applicable to hydantoin synthesis is the Ugi four-component reaction (Ugi-4CR). bas.bgorganic-chemistry.org This versatile reaction brings together an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate, which can then undergo cyclization to yield hydantoin structures. bas.bgorganic-chemistry.org The Ugi reaction's ability to accommodate a wide range of substituents on each of the four components makes it an ideal platform for generating diverse libraries of hydantoin derivatives for various research applications. organic-chemistry.org Recent advancements have focused on developing novel variations of the Ugi reaction, including the use of convertible isocyanides and the development of post-Ugi transformations to further diversify the resulting hydantoin scaffolds. organic-chemistry.org

For the synthesis of 5-arylhydantoins, such as the titular compound this compound, multicomponent strategies offer a streamlined approach. While a specific one-pot multicomponent synthesis of this compound is not extensively detailed in the literature, the general applicability of reactions like the Ugi-type syntheses for 5-substituted hydantoins suggests a viable pathway. organic-chemistry.orgnih.gov For instance, a two-step sequence combining an Ugi four-component condensation followed by a base-induced cyclization has been successfully employed to create 1,3,5-trisubstituted hydantoins. bas.bg This methodology could theoretically be adapted for the synthesis of this compound by utilizing 3,4-dimethoxybenzaldehyde (B141060) as the aldehyde component.

Recent research has also explored enantioselective methods for hydantoin synthesis. For example, a single-step enantioselective synthesis of 5-monosubstituted hydantoins has been achieved through the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst. semanticscholar.orgresearchgate.net This approach highlights the ongoing efforts to not only develop efficient but also stereocontrolled multicomponent methodologies for the preparation of chiral hydantoin derivatives.

Investigation of Transport Proteins for Hydantoins in Biological Systems

The transport of hydantoin compounds across biological membranes is a critical process in the metabolic pathways of various organisms, particularly bacteria. The study of bacterial hydantoin transporters provides valuable insights into nutrient salvage and the molecular mechanisms of membrane transport proteins.

Characterization of Bacterial Hydantoin Transporters (e.g., Mhp1, PucI)

Two of the most well-characterized bacterial hydantoin transporters are Mhp1 from Microbacterium liquefaciens and PucI from Bacillus subtilis. Both belong to the Nucleobase-Cation-Symporter-1 (NCS-1) family of secondary active transporters. researchgate.net This family of proteins is known to transport a variety of small molecules, including nucleobases and related compounds, by coupling their movement to a cation gradient, often protons (H⁺). researchgate.net

Mhp1 (Microbacterium hydantoin permease 1):

Mhp1 is a sodium-ion-coupled transporter that specifically recognizes and transports 5-aryl-substituted hydantoins. It plays a crucial role in a metabolic salvage pathway, allowing the bacterium to utilize these compounds as a source of carbon and nitrogen. The crystal structure of Mhp1 has been solved, revealing a protein with 12 transmembrane helices, a common feature for members of the NCS-1 family. This structural information has been pivotal in understanding the alternating access mechanism of membrane transport, where the protein undergoes conformational changes to expose its substrate-binding site to either the outside or the inside of the cell.

| Property | Description |

| Organism | Microbacterium liquefaciens |

| Function | Transports 5-aryl-substituted hydantoins |

| Transport Mechanism | Sodium-ion symport |

| Protein Family | Nucleobase-Cation-Symporter-1 (NCS-1) |

| Structure | 12 transmembrane helices |

PucI:

PucI, found in Bacillus subtilis, is primarily an allantoin (B1664786) transporter, though it also demonstrates the ability to transport other hydantoin compounds. researchgate.net Similar to Mhp1, PucI is a member of the NCS-1 family and is predicted to have 12 transmembrane helices. researchgate.net Functional characterization has shown that PucI-mediated uptake of allantoin follows Michaelis-Menten kinetics, with a reported apparent affinity (Kmapp) of 24 ± 3 μM, indicating it is a medium-affinity transporter. researchgate.net Unlike Mhp1, the transport activity of PucI does not appear to be dependent on sodium ions. researchgate.net

| Property | Description |

| Organism | Bacillus subtilis |

| Function | Primarily transports allantoin; also transports other hydantoins |

| Transport Mechanism | Likely proton symport (not sodium-dependent) |

| Protein Family | Nucleobase-Cation-Symporter-1 (NCS-1) |

| Structure | Predicted 12 transmembrane helices |

The study of these bacterial transporters not only elucidates the fundamental processes of nutrient uptake in microorganisms but also provides valuable models for understanding the structure and function of related transporters in other organisms, including those of pharmacological interest.

Future Perspectives in 5 3,4 Dimethoxyphenyl Hydantoin Research

Advancements in Asymmetric Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the development of efficient methods for the enantioselective synthesis and separation of 5-(3,4-dimethoxyphenyl)hydantoin enantiomers is a critical area of future research.

Current strategies for obtaining enantiomerically pure hydantoins can be broadly categorized into asymmetric synthesis and chiral resolution. While no specific method for the asymmetric synthesis of this compound has been reported, promising approaches can be extrapolated from related studies. For instance, an enantioselective synthesis of hydantoin-fused tetrahydroisoquinolines has been achieved starting from L-Dopa, which contains a 3,4-dihydroxyphenyl moiety that is a precursor to the 3,4-dimethoxyphenyl group. mdpi.com This suggests that a similar strategy, perhaps employing a chiral auxiliary or a chiral catalyst during the hydantoin (B18101) ring formation from a derivative of 3,4-dimethoxy-D-phenylalanine, could be a viable route.

Chiral resolution of racemic this compound is another promising avenue. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability in resolving chiral hydantoin derivatives. mdpi.comucl.ac.be The choice of the mobile phase, often a mixture of n-hexane and an alcohol like 2-propanol, is crucial for achieving optimal separation. ucl.ac.be Future research could focus on screening a variety of modern CSPs and optimizing the mobile phase composition to develop a robust analytical and preparative method for the enantiomers of this compound.

Enzymatic kinetic resolution represents a green and highly selective alternative to chromatographic methods. Hydantoinases are enzymes that catalyze the stereoselective hydrolysis of one enantiomer of a racemic hydantoin, leaving the other enantiomer unreacted. nih.gov Studies on aryl-substituted hydantoins have demonstrated the potential of hydantoinases for producing optically pure compounds. ucl.ac.be Future work could involve screening a panel of microbial hydantoinases for their ability to resolve racemic this compound. A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in situ racemization of the unreacted enantiomer, could be developed to achieve a theoretical yield of 100% for the desired enantiomer. nih.gov

Table 1: Potential Chiral Resolution Techniques for this compound

| Technique | Principle | Potential Advantages | Key Research Focus |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.comucl.ac.be | Broad applicability, well-established technique. | Screening of modern CSPs (e.g., polysaccharide-based), optimization of mobile phase. |

| Enzymatic Kinetic Resolution | Stereoselective hydrolysis of one enantiomer by a hydantoinase. ucl.ac.benih.gov | High enantioselectivity, environmentally friendly. | Screening of microbial hydantoinases, optimization of reaction conditions. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in situ racemization. nih.gov | Theoretical 100% yield of the desired enantiomer. | Development of a compatible racemization catalyst and enzymatic system. |

Integration of Advanced Computational Methodologies for Mechanism Prediction

Computational chemistry offers powerful tools to predict and understand the reactivity and properties of molecules, thereby guiding experimental research. For this compound, the integration of advanced computational methodologies can provide valuable insights into its synthesis and potential biological activity.

The Bucherer-Bergs reaction is a common and efficient method for synthesizing 5,5-disubstituted hydantoins, and likely a viable route to this compound from veratraldehyde (3,4-dimethoxybenzaldehyde). nih.govyoutube.comwikipedia.org Density Functional Theory (DFT) studies can be employed to elucidate the reaction mechanism, identify the rate-determining step, and predict the influence of the dimethoxy substituents on the reaction pathway. researchgate.net Such studies can help in optimizing reaction conditions to improve yield and minimize by-products. Furthermore, computational analysis can be used to study the tautomeric equilibria of the hydantoin ring, which can be influenced by solvent polarity and substitution patterns, and is important for its biological activity. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with biological targets, such as ion channels or enzymes. nih.govnih.gov By simulating the movement of the ligand within the binding site of a protein, MD can help to understand the stability of the ligand-protein complex and identify key interactions that contribute to binding affinity. This information is invaluable for the rational design of more potent and selective analogs.

Table 2: Application of Computational Methodologies in this compound Research

| Methodology | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of the Bucherer-Bergs reaction mechanism. researchgate.net | Identification of transition states and intermediates, prediction of reaction energetics. |

| Study of tautomeric equilibria. nih.gov | Determination of the most stable tautomer under different conditions. | |

| Molecular Dynamics (MD) Simulations | Investigation of ligand-protein interactions. nih.govnih.gov | Prediction of binding modes and stability of the complex, identification of key interactions. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The hydantoin scaffold is a versatile platform for chemical modification, and exploring novel transformations of this compound can lead to the discovery of new compounds with unique properties.

A key precursor for the synthesis of this compound is the corresponding 5-(3',4'-dimethoxybenzal)hydantoin, which contains a reactive exocyclic double bond. prepchem.com This double bond is susceptible to a variety of chemical transformations. For instance, catalytic hydrogenation would yield the saturated this compound. Other addition reactions, such as halogenation or epoxidation, could introduce new functional groups that can be further elaborated. Cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, could be explored to construct novel polycyclic systems fused to the hydantoin ring.

The nitrogen atoms of the hydantoin ring also offer sites for chemical modification. N-alkylation and N-acylation are common transformations that can significantly alter the physicochemical and biological properties of hydantoin derivatives. nih.gov The synthesis of various N-substituted derivatives of this compound could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. For example, the introduction of different substituents at the N-3 position has been shown to be a key determinant of the anticonvulsant activity of some hydantoins. nih.gov

Furthermore, regioselective chemical transformations of the hydantoin ring itself can be explored. For example, studies have shown that 5-methylene hydantoins can be converted to 5-aminomethyl-substituted or 5-amino-5-methyl-disubstituted hydantoins. nih.gov Applying similar strategies to 5-(3,4-dimethoxybenzal)hydantoin could generate a library of novel derivatives with diverse substitution patterns.

Development of Structure-Activity Relationship (SAR) Models for Targeted Research

The development of robust structure-activity relationship (SAR) models is crucial for guiding the design of new, more potent, and selective analogs of this compound. SAR studies aim to correlate specific structural features of a molecule with its biological activity.

Many hydantoin derivatives exhibit anticonvulsant activity, and SAR studies have revealed that the nature of the substituent at the 5-position of the hydantoin ring is critical for this activity. nih.gov A 5-phenyl or other aromatic substituent is often considered essential for activity against generalized tonic-clonic seizures. nih.gov The substitution pattern on this phenyl ring can further modulate the activity. For instance, studies on phenylmethylenehydantoins have shown that substitution with alkyl, halogeno, and alkoxyl groups can lead to good anticonvulsant activity, while polar groups like nitro or hydroxyl can reduce or abolish it. nih.gov

Given that this compound possesses two methoxy (B1213986) groups on the phenyl ring, a key area of future SAR studies would be to investigate the influence of these groups on its biological activity. The methoxy groups can affect the molecule's properties in several ways:

Electronic Effects: The methoxy groups are electron-donating, which can influence the electron density of the aromatic ring and its interaction with biological targets.

Steric Effects: The size and position of the methoxy groups can affect how the molecule fits into a binding pocket.

A systematic SAR study would involve synthesizing a series of analogs of this compound with variations in the substitution pattern of the phenyl ring. This could include moving the methoxy groups to different positions, replacing them with other alkoxy groups of varying chain lengths, or introducing other substituents with different electronic and steric properties. nih.gov The biological activity of these analogs would then be evaluated in relevant assays, for example, for their ability to block voltage-gated calcium channels, a known mechanism of action for some anticonvulsant drugs. nih.gov

The data generated from these SAR studies can be used to develop quantitative structure-activity relationship (QSAR) models. QSAR models use statistical methods to correlate physicochemical properties of molecules with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 3: Key Parameters for SAR and QSAR Studies of this compound Analogs

| Parameter | Description | Potential Influence on Activity |

| Lipophilicity (LogP) | The hydrophobicity of the molecule. | Affects membrane permeability and binding to hydrophobic pockets. nih.gov |

| Electronic Effects (e.g., Hammett constants) | The electron-donating or -withdrawing nature of substituents. | Influences electrostatic interactions with the target protein. |

| Steric Parameters (e.g., Taft parameters) | The size and shape of substituents. | Determines the fit of the molecule into the binding site. |

| Hydrogen Bonding Capacity | The ability to form hydrogen bonds. | Crucial for specific interactions with the biological target. researchgate.net |

| Molecular Shape and Conformation | The three-dimensional arrangement of the molecule. | Critical for complementary binding to the receptor. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new and improved therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-(3,4-Dimethoxyphenyl)hydantoin, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of hydantoin derivatives typically involves condensation reactions between substituted benzils and urea or thiourea. For this compound, a modified Bucherer-Bergs reaction using 3,4-dimethoxyphenylglyoxal and urea under acidic or basic conditions is a viable route . Ultrasound-assisted synthesis (20–50 kHz, 30–60°C) can enhance reaction efficiency by improving mass transfer and reducing reaction time, as demonstrated for similar hydantoins . Key variables to optimize include solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst (e.g., NaOH or HCl). Yield improvements (up to 85%) are achievable by controlling stoichiometric ratios (1:1.2 for aldehyde:urea) and employing inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H NMR should show peaks for the aromatic methoxy groups (δ 3.8–4.0 ppm, singlet) and hydantoin ring protons (δ 5.5–6.0 ppm for NH groups) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>97% as per industrial standards) .

- Mass Spectrometry : ESI-MS should confirm the molecular ion peak at m/z 264.1 (CHNO) .

Cross-validate results with melting point analysis (>300°C for pure crystalline forms) and FT-IR (C=O stretching at 1750–1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies in activity data (e.g., transport efficiency or receptor binding) often arise from variations in experimental models or compound handling. To address this:

- Standardize Assay Conditions : Use consistent cell lines (e.g., Caco-2 for placental transport studies) and control for solvent effects (e.g., DMF:MeOH solubility limits) .

- Validate Compound Stability : Perform stability tests (pH 7.4, 37°C) to rule out degradation during assays. LC-MS can detect hydrolyzed byproducts (e.g., dimethoxyphenylglycolic acid) .

- Dose-Response Reproducibility : Replicate experiments across multiple batches of synthesized compound to confirm activity thresholds .

Q. What methodological considerations are critical when designing experiments to study the compound’s pharmacokinetics (PK) and metabolism?

- Methodological Answer : Key considerations include:

- In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption, followed by in vivo PK studies in rodent models. Monitor plasma concentrations via LC-MS/MS .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using high-resolution mass spectrometry (HRMS). Focus on demethylation products (e.g., 3,4-dihydroxyphenyl derivatives) .

- Toxicity Screening : Assess hepatotoxicity via ALT/AST biomarkers and histopathology in repeated-dose studies (14–28 days) .

Q. How can computational modeling guide the optimization of this compound for target-specific applications?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., glucose transporters GLUT1/GLUT4). Prioritize substituent modifications (e.g., halogenation) based on binding pocket interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (1.5–2.0) and polar surface area (80–90 Ų) to correlate physicochemical properties with activity .

- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier penetration (low likelihood due to high polar surface area) and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.